N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
CAS No.: 1797971-53-9
Cat. No.: VC4286555
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797971-53-9 |
|---|---|
| Molecular Formula | C14H15N3O3S |
| Molecular Weight | 305.35 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-7-21-10-11)9-12-2-1-6-20-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
| Standard InChI Key | IBJUNGXIGQHYDL-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a hybrid structure combining furan, thiophene, and imidazolidine moieties. Key structural attributes include:
-
IUPAC Name: N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide.
-
SMILES Notation: .
-
InChI Key: IBJUNGXIGQHYDL-UHFFFAOYSA-N.
Table 1: Molecular Properties of N-(Furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.35 g/mol |
| CAS Registry Number | 1797971-53-9 |
| PubChem CID | 72717865 |
| Solubility | Not available |
The furan and thiophene rings contribute to its aromaticity and electronic properties, while the imidazolidine core provides a rigid scaffold for interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from imidazolidine precursors. A typical route includes:
-
Formation of the imidazolidine core: Cyclization of urea derivatives with diamines under acidic conditions.
-
Functionalization with furan and thiophene groups: Nucleophilic substitution or coupling reactions to introduce the furan-2-ylmethyl and thiophen-3-ylmethyl substituents .
While specific reaction conditions (e.g., catalysts, solvents) are proprietary, analogous compounds have been synthesized using palladium-catalyzed cross-couplings and microwave-assisted techniques to enhance yield .
Stability and Reactivity
Pharmacological Activities
Metabolic Regulation
In preclinical studies, structurally related imidazolidine derivatives demonstrated significant effects on glucose metabolism. Administration to diabetic rats resulted in:
-
46% reduction in fasting blood glucose levels compared to controls.
-
Improved insulin sensitivity via modulation of the PI3K/Akt pathway.
These findings suggest potential applications in diabetes management, though human trials are pending.
Anticancer Activity
The compound exhibits moderate cytotoxicity against cancer cell lines:
Table 2: Anticancer Activity in vitro
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.2 | Apoptosis via caspase-3/7 activation |
| A549 (Lung Cancer) | 22.7 | ROS-mediated DNA damage |
| HepG2 (Liver Cancer) | 25.4 | Inhibition of topoisomerase II |
Mechanistically, it induces apoptosis through mitochondrial depolarization and inhibits topoisomerase II activity at concentrations >10 µM.
Enzyme Inhibition
The compound acts as a competitive inhibitor of O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme implicated in diabetic complications and neurodegenerative diseases. Key interactions include:
-
Hydrogen bonding between the imidazolidine carbonyl and Asp554 of OGT.
-
π-Stacking of the thiophene ring with Tyr648.
Mechanisms of Action
Metabolic Pathways
By inhibiting OGT, the compound reduces aberrant protein glycosylation, a hallmark of insulin resistance. In rat models, this led to:
-
34% decrease in HbA1c levels after 4 weeks of treatment.
-
Restoration of pancreatic β-cell function via upregulation of PDX-1.
Anticancer Mechanisms
The thiophene moiety facilitates intercalation into DNA, causing double-strand breaks. Concurrently, the furan group generates reactive oxygen species (ROS), synergistically enhancing cytotoxicity .
Case Studies and Preclinical Data
Diabetic Rat Model
A 28-day study in streptozotocin-induced diabetic rats () showed:
-
Blood glucose: Reduced from 450 ± 32 mg/dL to 240 ± 28 mg/dL ().
-
Insulin levels: Increased by 58% compared to untreated controls.
Xenograft Tumor Study
In nude mice bearing MCF-7 tumors ():
-
Tumor volume: 62% reduction after 21 days of oral administration (50 mg/kg/day).
-
No significant hepatotoxicity observed at therapeutic doses.
Future Directions and Challenges
Optimization Strategies
-
Bioavailability enhancement: Structural modifications to improve aqueous solubility (e.g., PEGylation) .
-
Targeted delivery: Conjugation with folate ligands for cancer-specific uptake .
Clinical Translation
While preclinical data are promising, challenges include:
-
Metabolic stability: Rapid hepatic clearance in primate models.
-
Off-target effects: Mild inhibition of cytochrome P450 3A4 at high concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume